5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate

Physicochemical property modulation Amine basicity Drug design

The 5,5-gem-difluoro substitution in this 2-azaspiro[3.3]heptane TFA salt lowers the amine pKa to ~4.42 (vs ~10.7 parent), ensuring the amine remains neutral at physiological pH—a critical advantage for passive membrane permeability and blood-brain barrier penetration. The rigid spirocyclic core serves as a conformationally defined piperidine bioisostere with distinct exit vectors, while the gem-difluoro motif modulates lipophilicity and metabolic stability. Supplied at ≥97% purity for fragment-based drug discovery, lead optimization, and parallel synthesis. Not recapitulated by non-fluorinated or isomeric difluoro scaffolds. For R&D only.

Molecular Formula C8H10F5NO2
Molecular Weight 247.16
CAS No. 1523617-85-7
Cat. No. B3028060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate
CAS1523617-85-7
Molecular FormulaC8H10F5NO2
Molecular Weight247.16
Structural Identifiers
SMILESC1CC(C12CNC2)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7)
InChIKeyCITVMPKPGUBZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate (CAS 1523617-85-7): A Gem-Difluorinated Spirocyclic Amine Building Block for Medicinal Chemistry


5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1523617-85-7) is a trifluoroacetic acid salt of a gem-difluorinated 2-azaspiro[3.3]heptane scaffold. This compound belongs to the class of spirocyclic amines characterized by a rigid, saturated 3D framework incorporating a nitrogen heteroatom and two fluorine atoms at the 5-position [1]. It is supplied as a high-purity (≥97%) building block for research use, with a molecular weight of 247.16 g/mol (free base: 133.14 g/mol) . The compound is classified as harmful/irritant under CLP criteria (H302, H315, H319, H335) and is intended exclusively for laboratory research applications [2].

Why 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate Cannot Be Casually Replaced by Other Spirocyclic Amines or Piperidine Analogs


The 5,5-gem-difluoro substitution within the 2-azaspiro[3.3]heptane framework confers a unique combination of conformational rigidity, altered basicity, and modulated lipophilicity that distinguishes it from non-fluorinated spirocyclic amines, mono-fluorinated analogs, and traditional piperidine bioisosteres. The presence of the electron-withdrawing gem-difluoro group significantly lowers the pKa of the adjacent amine (predicted ~4.42 vs. ~10.7 for the non-fluorinated parent), directly impacting protonation state at physiological pH and thereby altering solubility, permeability, and target engagement profiles . Furthermore, the 5,5-difluoro substitution pattern creates a distinct spatial orientation of the amine vector compared to 6,6-difluoro or 3,3-difluoro isomers, leading to divergent exit vector geometries that can critically affect molecular recognition and scaffold performance in drug design . Generic substitution with a non-fluorinated 2-azaspiro[3.3]heptane, a mono-fluoro variant, or an isomeric difluoro derivative will therefore not recapitulate the same physicochemical and conformational properties, potentially undermining lead optimization efforts.

Quantitative Differentiation Evidence for 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate


pKa Modulation: Gem-Difluoro Substitution Lowers Amine Basicity by Over 6 Log Units

The 5,5-gem-difluoro substitution dramatically reduces the basicity of the secondary amine compared to the non-fluorinated 2-azaspiro[3.3]heptane scaffold. The target compound exhibits a predicted pKa of ~4.42 , whereas the parent 2-azaspiro[3.3]heptane has a predicted pKa of approximately 10.7 . This represents a >6 log unit decrease in basicity, meaning the amine will be predominantly unprotonated at physiological pH (7.4).

Physicochemical property modulation Amine basicity Drug design

Lipophilicity Reduction: Gem-Difluoro Substitution Decreases LogP by ~0.57 Units

Fluorination at the 5,5-position reduces the lipophilicity of the 2-azaspiro[3.3]heptane scaffold. The target compound (free base) has a reported LogP value of 0.519 , while the non-fluorinated 2-azaspiro[3.3]heptane has a reported LogP of 1.0887 [1]. This represents a decrease in lipophilicity of ~0.57 LogP units.

Lipophilicity LogP ADME properties

Conformational Rigidity and Exit Vector Geometry: Distinct 3D Orientation vs. Isomeric Difluoro Analogs

The spiro[3.3]heptane core enforces a rigid, non-planar geometry. The 5,5-difluoro substitution pattern dictates a specific spatial arrangement of the amine vector relative to the cyclobutane ring. This differs from 6,6-difluoro-1-azaspiro[3.3]heptane (CAS 1408074-66-7) and 3,3-difluoro-1-azaspiro[3.3]heptane, which exhibit distinct exit vector angles. Quantitative exit vector analysis for related spiro[3.3]heptane scaffolds demonstrates that the nitrogen atom position (1- vs. 2-aza) and fluorine substitution site (e.g., 5,5- vs. 6,6-) produce measurable differences in the distance and angle between functional group attachment points .

Conformational restriction Exit vectors Scaffold diversity

Trifluoroacetate Salt Form: Enhanced Handling and Solubility for Laboratory Use

The compound is supplied as the trifluoroacetate (TFA) salt rather than the free base or hydrochloride salt. The TFA salt of the target compound (CAS 1523617-85-7, molecular weight 247.16 g/mol) is generally more stable and easier to handle than the free base (CAS 1330765-36-0, molecular weight 133.14 g/mol) [1], which may be volatile or prone to degradation. While direct solubility data are not provided, TFA salts of amines typically exhibit enhanced aqueous solubility compared to their free base counterparts, facilitating dissolution in polar solvents for biological assays and chemical reactions.

Salt form Solubility Handling

Class-Level Trend: Gem-Difluoro Spiro[3.3]heptanes Exhibit Improved Aqueous Solubility and Metabolic Stability Over Monocyclic Analogs

Studies on related spiro[3.3]heptane scaffolds, including azaspiro[3.3]heptanes, have demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues and show a trend towards higher metabolic stability . Specifically, linear azaspiro[3.3]heptanes were found to possess high aqueous solubilities and low metabolic clearance rates [1]. While direct experimental data for 5,5-difluoro-2-azaspiro[3.3]heptane trifluoroacetate are not available, these class-level findings suggest that the compound may confer similar ADME advantages over non-spirocyclic amine building blocks.

Aqueous solubility Metabolic stability ADME

Recommended Application Scenarios for 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate in Drug Discovery and Chemical Biology


Design of Amine-Containing Drug Candidates Requiring Reduced Basicity for Improved Permeability

The significantly lowered pKa (~4.42) of the 5,5-difluoro-2-azaspiro[3.3]heptane amine, compared to the non-fluorinated scaffold (~10.7), makes this building block particularly valuable for designing drug candidates where a neutral, unprotonated amine at physiological pH is desired. This property can enhance passive membrane permeability and blood-brain barrier penetration, as supported by the pKa modulation evidence .

Conformationally Constrained Piperidine Bioisostere Replacement in Lead Optimization

The rigid 2-azaspiro[3.3]heptane core serves as a saturated bioisostere for piperidine rings, offering a defined 3D geometry with distinct exit vectors. The 5,5-difluoro substitution further locks the conformation and modulates physicochemical properties, as demonstrated in studies of fluorinated piperidine analogues . This compound can be employed to replace a piperidine moiety in a lead compound to explore novel chemical space and potentially improve selectivity and ADME profiles.

Synthesis of Fluorinated Spirocyclic Libraries for Fragment-Based Drug Discovery

As a high-purity (≥97%) building block , this compound is suitable for incorporation into fragment libraries or for use as a starting material in parallel synthesis efforts. Its unique gem-difluoro substitution pattern and spirocyclic framework provide a valuable diversification point for generating novel chemical entities with favorable lead-like properties, including enhanced aqueous solubility and metabolic stability trends observed for the class [1].

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